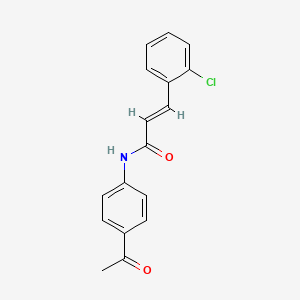

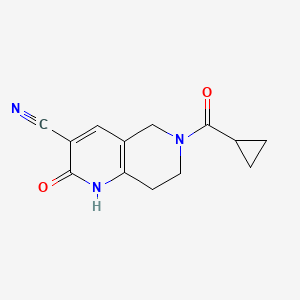

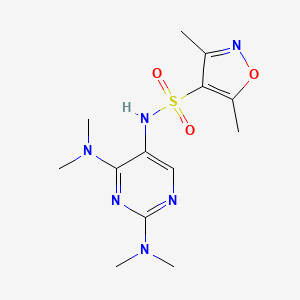

![molecular formula C19H19NO2 B2745916 2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 640254-35-9](/img/structure/B2745916.png)

2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a phenoxy group and an aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The indole group is a common structure in many natural products and pharmaceuticals, and the phenoxy and aldehyde groups suggest potential for interesting chemical reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, phenoxy, and aldehyde groups. The indole group can undergo electrophilic substitution reactions, while the aldehyde group can be involved in a variety of reactions including nucleophilic addition and oxidation-reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Indole derivatives have been synthesized for their potential antimicrobial properties. For instance, a study by S. Vijaya Laxmi and B. Rajitha (2010) focused on the synthesis of semicarbazone derivatives from indole-3-carbaldehyde precursors. These compounds exhibited significant antifungal activity against Candida albicans and Candida rugosa, as well as moderate antibacterial activity against a spectrum of bacteria, highlighting the antimicrobial potential of indole derivatives S. Vijaya Laxmi & B. Rajitha, 2010.

Photophysical Study and Dye Synthesis

Indole derivatives have also been explored for their photophysical properties. A study conducted by Anita Kailas Sanap, Kailas K. Sanap, and G. Shankarling (2015) synthesized new organic dyes incorporating phenothiazine, carbazole, indole, and diphenylamine moieties with coumarin rings, demonstrating the utility of indole derivatives in the synthesis of highly fluorescent styryl derivatives. These compounds exhibit solvatochromism, indicating their potential application in dye synthesis and photophysical studies Anita Kailas Sanap et al., 2015.

Tyrosinase Inhibition

Indole-3-carbaldehyde has been identified as a tyrosinase inhibitor, offering potential applications in dermatology and cosmetics. Research by K. Shimizu et al. (2003) isolated indole-3-carbaldehyde from the fungus YL185, showcasing its inhibition of mushroom tyrosinase and melanin production in B16 melanoma cells. This suggests its application in the development of skin-lightening or anti-hyperpigmentation products K. Shimizu et al., 2003.

Synthetic Chemistry

Indole derivatives are key intermediates in synthetic chemistry for constructing complex molecular architectures. Studies have shown the synthesis of novel compounds from indole-3-carbaldehyde, demonstrating its versatility in creating a wide range of biologically active molecules and materials with specific photophysical properties. For example, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole in a multi-step process showcases the chemical utility of indole derivatives in crafting heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry G. Gribble et al., 2002.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14-7-3-6-10-19(14)22-12-11-20-15(2)17(13-21)16-8-4-5-9-18(16)20/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVZJZFBXPOEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C(=C(C3=CC=CC=C32)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

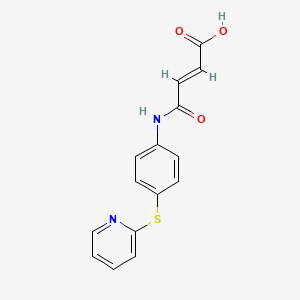

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)

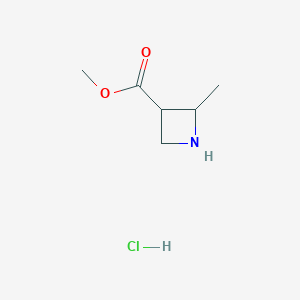

![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)

![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)

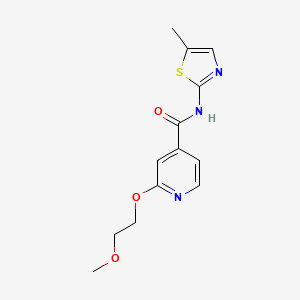

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)